molecular formula C8H11NO B2923459 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one CAS No. 24460-50-2

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one

Cat. No.: B2923459
CAS No.: 24460-50-2
M. Wt: 137.182
InChI Key: VFZLKUNIPRQBKN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of pyrrole with acetic anhydride in the presence of zinc chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A closely related compound with similar chemical properties.

    2-Acetyl-1-methylpyrrole: Another derivative of pyrrole with comparable reactivity.

    N-Methyl-2-acetylpyrrole:

Uniqueness

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-3-5-9(8)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZLKUNIPRQBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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